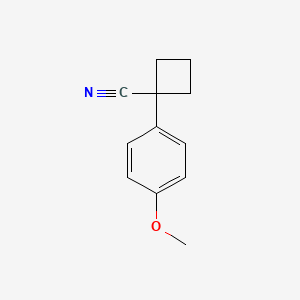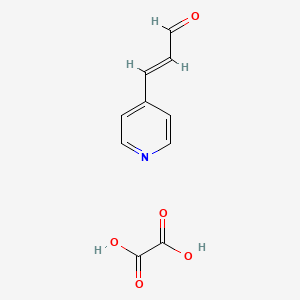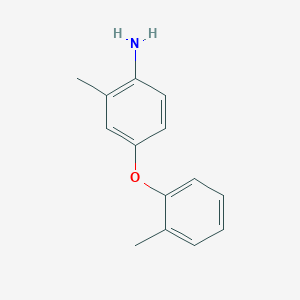![molecular formula C12H15ClN2 B1321595 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride CAS No. 57933-28-5](/img/structure/B1321595.png)
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride
Descripción general
Descripción
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is a chemical compound with the molecular formula C12H15ClN2 and a molecular weight of 222.71 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antagonist activity towards histamine h1-receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognition.
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its target receptors by blocking calcium fluxes induced by activation of these receptors . This interaction could lead to changes in cellular signaling pathways, ultimately affecting the physiological functions regulated by these receptors.
Análisis Bioquímico
Biochemical Properties
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adrenergic alpha-2A and dopamine D2 receptors . These interactions are crucial as they can influence the biochemical pathways and reactions within the cells. The nature of these interactions involves binding to the receptors, which can lead to changes in the receptor’s activity and subsequent cellular responses.
Cellular Effects
The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . This inhibition is indicative of its potential as an anti-cancer agent, affecting cellular processes such as cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves several key interactions at the molecular level. It binds to specific receptors, such as adrenergic alpha-2A and dopamine D2 receptors, leading to changes in their activity . Additionally, it may inhibit or activate certain enzymes, resulting in alterations in biochemical pathways. These changes can lead to modifications in gene expression, further influencing cellular functions and responses.
Dosage Effects in Animal Models
The effects of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its antiproliferative activity against cancer cells is dose-dependent, with higher doses showing more significant inhibition . The threshold effects and potential toxicity at high doses require careful evaluation in animal studies.
Metabolic Pathways
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a critical factor in its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules, ultimately influencing cellular responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with dihydrofuran, followed by cyclization to form the indole ring . The reaction conditions often include the use of acids like p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Aplicaciones Científicas De Investigación
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: It has shown promise in the development of novel anti-cancer agents.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methyl group at the 8-position.
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole: Differs in the position of the indole ring fusion.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Various derivatives with different substituents at the indole nitrogen or other positions.
Uniqueness
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 8-position and hydrochloride salt form enhance its solubility and stability, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVKSCFIBWBLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)



![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)





![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
